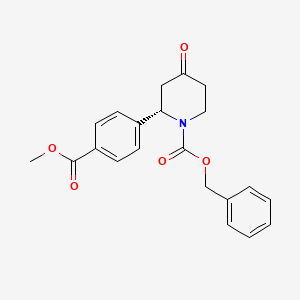
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline (Boc-4-AMTQ) is an organic compound containing an aromatic heterocyclic ring and an amine group. It is a derivative of tetrahydroquinoline, a type of cyclic amine, and is a building block for organic synthesis. Boc-4-AMTQ has been studied extensively for its potential applications in various scientific research fields, such as drug discovery, molecular biology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research. It can be used as a building block in organic synthesis, as a reagent in peptide synthesis, and as a ligand in drug discovery. It has also been used in molecular biology applications, such as in the synthesis of peptide nucleic acids (PNAs) and in the study of protein-protein interactions. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme kinetics and genetic regulation.
Wirkmechanismus
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline is an aromatic heterocyclic compound, which means it is capable of forming hydrogen bonds with other molecules. This property makes it a useful reagent in peptide synthesis, as it can serve as a linker between amino acids. In addition, this compound can form covalent bonds with other molecules, which makes it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate biochemical and physiological processes. Studies have shown that it can affect the activity of enzymes, as well as gene expression and protein-protein interactions. In addition, it has been shown to have an effect on cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline is a useful reagent for laboratory experiments due to its stability and solubility in aqueous solutions. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. However, it is important to note that the reaction conditions must be carefully controlled to ensure the desired yield and quality of the product. Additionally, this compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline are far-reaching and the compound is likely to be studied for many years to come. Future research could focus on its use in drug discovery, molecular biology, and biochemistry. Additionally, it could be studied for its potential to modulate biochemical and physiological processes, such as enzyme activity, gene expression, and protein-protein interactions. Finally, further research could be conducted to improve the synthesis of this compound and to develop new and innovative methods for using the compound in scientific research.
Synthesemethoden
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline can be synthesized in a two-step process from commercially available starting materials. The first step involves the reaction of 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline (AMTQ) with 1-bromo-3-chloropropane to form an intermediate, which is then reacted with potassium carbonate to yield this compound. The reaction can be carried out in aqueous solution at room temperature, and the yield is typically around 80%.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-9-13(17-14(18)19-15(2,3)4)11-7-5-6-8-12(11)16-10/h9H,5-8H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNTXNOGLYOMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)









